molecular formula C2H2Se B14672804 Selenirene CAS No. 38156-25-1

Selenirene

Cat. No.: B14672804
CAS No.: 38156-25-1
M. Wt: 105.01 g/mol
InChI Key: KCQKYPXAJRWWOV-UHFFFAOYSA-N
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Description

Selenirene (CAS 61134-36-9) is a highly reactive, three-membered heterocyclic ring system containing one selenium atom . With the molecular formula C2H2Se, it is the selenium analog of a cyclic allene and is typically generated as a transient intermediate in controlled reaction environments . Its high reactivity makes it a compound of significant interest in mechanistic studies and synthetic organic chemistry. Research into this compound focuses on its role as a presumed intermediate in various synthetic pathways. Studies have demonstrated its formation through the secondary photolysis of selenoketene, which is itself generated from the photolysis of 1,2,3-selenadiazole precursors . Its applications are primarily found in advanced synthesis strategies, including enantioselective and catalytic electrophilic cyclization reactions and the syn-dichlorination of alkenes . This compound is offered exclusively for research purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

38156-25-1

Molecular Formula

C2H2Se

Molecular Weight

105.01 g/mol

IUPAC Name

selenirene

InChI

InChI=1S/C2H2Se/c1-2-3-1/h1-2H

InChI Key

KCQKYPXAJRWWOV-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]1

Origin of Product

United States

Synthetic Methodologies for Selenirene and Its Derivatives: Pathways and Challenges

Ring Transformation Strategies via Selenadiazoles

1,2,3-Selenadiazoles serve as key precursors for the generation of selenirenes. Their decomposition can be initiated through either photolytic or thermolytic pathways, leading to the expulsion of nitrogen gas and the formation of a reactive intermediate that can cyclize to form the selenirene ring. thieme-connect.de

Photochemical methods provide a means to generate highly reactive species at low temperatures, which is crucial for the study and trapping of transient selenirenes. thieme-connect.depsu.edu

Matrix isolation techniques, typically employing inert matrices like argon at very low temperatures (e.g., 8 K or -265 °C), allow for the spectroscopic detection and characterization of unstable species like this compound. thieme-connect.depsu.edu Irradiation of matrix-isolated 1,2,3-selenadiazole has been shown to produce this compound, which was identified by IR spectroscopy based on comparisons with its sulfur analogue, thiirene (B1235720). thieme-connect.depsu.edu

Research findings indicate that the photolysis of matrix-isolated 1,2,3-selenadiazole at 8 K yields several products, including acetylene (B1199291), ethynylselenol, this compound, and selenoketene (B14606426). nih.govpsu.edu this compound is not the primary product in this process but is instead formed by the secondary photolysis of selenoketene. psu.edu

Photochemical decomposition of 1,2,3-selenadiazoles can also be carried out in solution, although the transient nature of this compound in solution makes direct spectroscopic observation challenging. psu.edu In solution, the primary photoproduct is often selenoketene, which can then undergo further reactions. psu.edu

Studies involving the irradiation of 1,2,3-selenadiazole in solution in the presence of trapping agents have provided evidence for the formation of reactive intermediates. For instance, irradiation in the presence of diethylamine (B46881) leads to the formation of N,N-diethylselenoacetamide, indicating the trapping of selenoketene. psu.edursc.org Experiments with 13C-labelled selenadiazole have demonstrated that carbon randomization occurs in the selenoketene detected after irradiation in certain matrices, suggesting a reaction mechanism involving the reversible formation of this compound from selenoketene. psu.edursc.org However, this reversible process is less significant in liquid solution due to the low steady-state concentration of selenoketene. psu.edu

Thermolysis of 1,2,3-selenadiazoles also results in the extrusion of nitrogen, providing an alternative route to reactive selenium-containing species. thieme-connect.de While thermolysis can lead to the formation of products consistent with a this compound intermediate, the higher temperatures involved can lead to further decomposition or rearrangement of the potentially transient this compound. thieme-connect.de

For example, the thermal decomposition of 1,2,3-benzoselenadiazole in the gas phase yields 6-fulveneselone. thieme-connect.de An intermediate detected during this reaction had ionization energies compatible with benzothis compound. thieme-connect.de IR spectroscopic detection of 7-selenabicyclo[4.1.0]hepta-1,3,5-triene (benzothis compound) has been reported during the photochemical and thermal decomposition of 1,2,3-benzoselenadiazole. thieme-connect.de At increasing temperatures (up to 700°C), the amount of detected benzothis compound decreased, highlighting its instability at elevated temperatures. thieme-connect.de

Photolytic Decomposition Routes

Approaches to the Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often follows similar strategies to the parent compound, utilizing substituted 1,2,3-selenadiazole precursors. The nature and position of substituents on the selenadiazole ring can influence the efficiency of the decomposition and the stability of the resulting this compound derivative.

Research has explored the synthesis of various substituted 1,2,3-selenadiazoles, which can then be subjected to photolytic or thermolytic conditions. nih.govresearchgate.net These substituted selenadiazoles are typically prepared from the reaction of corresponding carbonyl compounds or their derivatives with selenium dioxide or other selenium reagents. nih.gov The subsequent decomposition aims to generate substituted selenirenes, although their isolation and characterization remain challenging due to their reactivity.

Chemical Trapping Methodologies for Transient this compound Species

Due to the often transient nature of selenirenes, chemical trapping experiments are essential for providing evidence of their formation and for studying their reactivity. thieme-connect.deresearchgate.netrsc.orgnih.gov Trapping agents are compounds that react with the short-lived this compound intermediate to form a more stable, isolable product.

One notable example of chemical trapping involves the reaction of a this compound derivative with furan (B31954). thieme-connect.deresearchgate.net Irradiation of a substituted 1,2,3-selenadiazole in furan has been shown to yield a stable selenirane (B14746256) product via a cycloaddition reaction with the proposed this compound intermediate. thieme-connect.deresearchgate.net The formation and isolation of this selenirane derivative represent a significant finding, being one of the few examples of a cycloaddition reaction involving a this compound and the first example of a stable selenirane derivative obtained through this route. thieme-connect.deresearchgate.net

Chemical trapping techniques are broadly used in chemistry to detect and characterize reactive intermediates that are too short-lived for direct observation. rsc.orgnih.govnih.govmdpi.com By reacting the transient species with a suitable trapping agent, a stable adduct is formed, which can then be analyzed to infer the structure and reactivity of the intermediate. rsc.orgnih.govnih.gov This approach is particularly valuable in the study of highly reactive rings like selenirenes.

Here is a summary of some key research findings related to this compound synthesis and trapping:

PrecursorConditionsProposed IntermediateTrapping AgentTrapped ProductNotesSource
1,2,3-SelenadiazolePhotolysis, Matrix Isolation (8 K)This compoundN/ADetected spectroscopicallyFormed via secondary photolysis of selenoketene. nih.govpsu.edu
1,2,3-SelenadiazolePhotolysis, Solution (Room Temp or 150 K)SelenoketeneDiethylamineN,N-DiethylselenoacetamideIndicates trapping of selenoketene. psu.edursc.org
1,2,3-BenzoselenadiazoleThermolysis (Gas Phase)Benzothis compoundN/ADetected spectroscopicallyIntermediate with compatible ionization energies. thieme-connect.de
1,2,3-BenzoselenadiazolePhotolysis or ThermolysisBenzothis compoundN/ADetected spectroscopically (IR)Also known as 7-selenabicyclo[4.1.0]hepta-1,3,5-triene. thieme-connect.de
Substituted 1,2,3-SelenadiazoleIrradiation in FuranSubstituted this compoundFuranStable Selenirane DerivativeExample of cycloaddition and stable selenirane formation. thieme-connect.deresearchgate.net

Challenges in the Isolation and Direct Synthesis of Stable Selenirenes

The primary challenge in the chemistry of selenirenes lies in their inherent instability. As a 4π electron system within a strained three-membered ring, this compound is highly reactive and prone to rapid decomposition or rearrangement xmu.edu.cnchem8.orgdntb.gov.uadp.techresearchgate.netthieme.deresearchgate.net. This intrinsic instability makes the direct synthesis and isolation of stable, simple selenirenes exceptionally difficult.

Experimental attempts to isolate selenirenes often result in the detection of transient species under cryogenic or matrix isolation conditions thieme-connect.de. Their fleeting existence necessitates specialized techniques for characterization, such as low-temperature spectroscopy. The difficulty in experimental detection is corroborated by theoretical studies highlighting the transient nature of potential intermediates on the reaction pathway to selenirenes acs.orgnih.gov.

Despite the challenges in isolating free selenirenes, strategies involving stabilization through coordination to transition metals have shown promise. Density Functional Theory (DFT) calculations suggest that incorporating a transition-metal fragment can effectively stabilize the antiaromatic this compound framework xmu.edu.cnchem8.orgdntb.gov.uadp.techresearchgate.netresearchgate.netchem8.org. This approach has led to the experimental realization of stable metallapolycycles, such as osmapentaloselenirenes, which incorporate the this compound unit within a larger, stabilized structure and exhibit remarkable thermal stability xmu.edu.cn.

While the direct synthesis and isolation of simple, stable selenirenes remain elusive goals, the successful synthesis and isolation of a stable selenirane derivative via a cycloaddition reaction with furan, presumably involving a transient this compound intermediate, demonstrates the potential for capturing these reactive species through trapping reactions thieme-connect.de. This highlights the reactivity of selenirenes as dienophiles in cycloaddition reactions.

Reactivity and Reaction Mechanisms of Selenirene: Unraveling Chemical Transformations

Selenirene as a Proposed Reactive Intermediate in Chemical Reactions

This compound is frequently proposed as a short-lived, reactive intermediate in the decomposition and rearrangement reactions of other selenium-containing compounds, most notably 1,2,3-selenadiazoles. thieme-connect.deacs.orgpsu.edunih.govrsc.org The photolysis or thermolysis of 1,2,3-selenadiazoles is considered a primary method for generating selenirenes. thieme-connect.de Evidence for the transient existence of this compound often comes from trapping experiments and spectroscopic detection in low-temperature matrices. thieme-connect.depsu.edu For instance, irradiation of matrix-isolated 1,2,3-selenadiazole at low temperatures has led to the spectroscopic identification of this compound alongside other products like selenoketene (B14606426) and ethynylselenol. acs.orgpsu.edunih.gov

Photochemical Isomerization Pathways Involving this compound Formation

Photochemical reactions of 1,2,3-selenadiazoles are key to the generation of this compound. Upon irradiation, 1,2,3-selenadiazoles undergo nitrogen extrusion, leading to reactive intermediates that can rearrange to form this compound. thieme-connect.deacs.orgnih.gov Theoretical studies on the photoisomerization of 1,2,3-selenadiazole suggest a reaction pathway involving excitation to a singlet excited state, followed by radiationless decay through a conical intersection, leading to ring opening and nitrogen loss. acs.orgnih.gov This process can generate a 1,3-diradical intermediate which can then cyclize to form this compound. acs.orgnih.gov While this compound can be formed photochemically from 1,2,3-selenadiazole, it has also been suggested that this compound can be formed by secondary photolysis of selenoketene. psu.edursc.org

Role of Diradical Intermediates in this compound Generation and Rearrangements

Diradical intermediates play a significant role in the photochemical transformations that yield this compound. The extrusion of nitrogen from 1,2,3-selenadiazoles is proposed to generate a 1,3-diradical. acs.orgpsu.edunih.gov This diradical is a key intermediate that can undergo various rearrangement pathways, one of which leads to the formation of the this compound ring. acs.orgnih.gov Computational studies support the involvement of 1,3-diradicals, although their experimental detection can be challenging due to their transient nature and flat potential energy surfaces for their formation. acs.orgnih.gov The 1,3-diradical can also rearrange to form other products, such as selenoketene. acs.orgnih.gov

Cycloaddition Reactions of Selenirenes with External Reagents

Despite its high reactivity, this compound can participate in cycloaddition reactions, particularly when generated in the presence of suitable trapping agents. These reactions provide further evidence for this compound's existence and reactivity.

Formation of Selenirane (B14746256) Derivatives via [2+2] Cycloadditions

One notable reaction pathway for selenirenes is their cycloaddition with external reagents, leading to the formation of selenirane derivatives. While [2+2] cycloadditions involving selenirenes are less explored compared to other cycloaddition types, the reaction of a this compound intermediate with a suitable dienophile, such as furan (B31954), has been shown to yield stable selenirane adducts. thieme-connect.deresearchgate.netresearchgate.net This [2+4] cycloaddition, acting like a Diels-Alder reaction where the this compound acts as a two-atom component, results in the formation of a bicyclic selenirane derivative. thieme-connect.deresearchgate.netresearchgate.net The isolation of such stable selenirane products serves as strong evidence for the transient formation of the this compound intermediate. thieme-connect.deresearchgate.netresearchgate.net

Mechanistic Investigations of Cycloaddition Processes

Mechanistic investigations of cycloaddition reactions involving reactive intermediates like this compound often rely on theoretical calculations and experimental trapping studies. The cycloaddition of selenirenes, such as the [2+4] cycloaddition with furan, is believed to occur via a concerted mechanism, characteristic of Diels-Alder type reactions. thieme-connect.deresearchgate.netresearchgate.net The transient nature of this compound makes direct spectroscopic observation of the cycloaddition mechanism challenging, thus theoretical studies provide valuable insights into the transition states and energy profiles of these reactions.

Interactions of this compound Frameworks with Transition Metal Fragments

The stabilization of highly reactive and strained molecules like this compound can be achieved through complexation with transition metal fragments. The incorporation of a transition metal into a system containing a this compound framework can influence its stability and reactivity. xmu.edu.cnchem8.org Theoretical studies have explored the potential for transition metal fragments to stabilize the antiaromatic character and ring strain associated with this compound. xmu.edu.cnchem8.org For example, the incorporation of an osmium fragment into a system containing both this compound and pentalene (B1231599) frameworks has been computationally shown to lead to stable metallapolycycles with remarkable thermal stability, suggesting a stabilizing interaction between the metal and the this compound unit. xmu.edu.cnchem8.org These interactions can lead to the formation of novel metallacycles with unique electronic properties. xmu.edu.cnchem8.org

Stabilization of Antiaromatic this compound by Metal Coordination

The intrinsic antiaromaticity and significant ring strain of this compound pose considerable challenges to its isolation and study nih.govbioregistry.io. However, the coordination of this compound to transition metal fragments has emerged as a powerful strategy to overcome these limitations and achieve stabilization nih.govbioregistry.io.

Incorporation of a transition metal fragment can stabilize antiaromatic frameworks like this compound nih.govbioregistry.io. Density functional theory (DFT) calculations have been employed to demonstrate that this approach can simultaneously stabilize both this compound and pentalene antiaromatic systems nih.gov. Experimental verification of this concept has led to the synthesis of stable selenium-containing metallapolycycles, such as osmapentaloselenirenes, which exhibit remarkable thermal stability nih.govbioregistry.io.

In these metallapolycycles, the osmathis compound unit is notable as the first example where σ-aromaticity dominates within an unsaturated selenium-containing ring nih.govbioregistry.io. This highlights a significant stabilization effect provided by the transition metal, broadening the understanding of σ-aromaticity in unsaturated ring systems nih.gov. The stabilization achieved through metal coordination not only facilitates the study of these otherwise elusive species but also offers potential avenues for the design of novel functional materials nih.gov.

Formation and Reactivity of Metallapolycycles Containing this compound Units

The formation of metallapolycycles incorporating this compound units is closely tied to reactions involving transition metals and suitable organic precursors, often 1,2,3-selenadiazoles nih.govbioregistry.io. These reactions leverage the ability of transition metals to facilitate the construction of complex cyclic systems and stabilize reactive intermediates.

Experimental verification has demonstrated the formation of selenium-containing metallapolycycles, such as osmapentaloselenirenes, through reactions involving osmium fragments nih.govbioregistry.io. These compounds are characterized by their significant thermal stability, a direct consequence of the stabilizing effect of the incorporated metal center on the this compound and pentalene frameworks nih.govbioregistry.io.

While detailed studies specifically on the reactivity of the this compound unit within these metallapolycycles are less extensively documented in the provided search results, the formation of these stable species is a key aspect of their chemistry. The broader field of organometallic chemistry involving metallacycles suggests potential reactivity patterns, including cycloaddition reactions and rearrangements, as observed in related systems. The stability imparted by the metal fragment allows for the isolation and characterization of these complex structures, paving the way for further exploration of their chemical transformations.

Involvement of this compound in Selenoketene Interconversions

This compound plays a crucial role as an intermediate in the interconversion with selenoketene, particularly in reactions initiated by photolysis or thermolysis of 1,2,3-selenadiazole. The photochemistry of 1,2,3-selenadiazole, in contrast to its sulfur analogue, has been less explored, but studies have provided insights into the intermediates formed.

Upon irradiation of matrix-isolated 1,2,3-selenadiazole at low temperatures, this compound, selenoketene, ethynylselenol, and acetylene (B1199291) have been detected. While selenoketene is identified as the first detectable product at 77 K, this compound is not the primary photoproduct but is subsequently produced photochemically from selenoketene. This indicates a reversible formation pathway where this compound can be generated through the photolysis of selenoketene.

Furthermore, the thermal decomposition of this compound can lead to the formation of selenoketene. Experiments using 13C-labelled selenoketene have demonstrated carbon randomization upon thermal decomposition of this compound, supporting a mechanism involving the symmetrical this compound intermediate. This reversible interconversion between this compound and selenoketene is a significant aspect of their reaction chemistry, particularly in gas-phase or low-temperature matrix environments where these transient species can be observed.

The suggested reaction mechanism involves the reversible formation of this compound by photolysis from selenoketene. This process is less likely to occur in liquid solutions due to the extremely low steady-state concentration of selenoketene during photolysis.

Theoretical and Computational Investigations of Selenirene: Elucidating Electronic Structure and Reactivity

Quantum Chemical Methodologies Applied to Selenirene Systems

The theoretical examination of a novel molecule like this compound necessitates the application of a diverse array of quantum chemical methods to accurately model its electronic structure. The selection of a particular method is guided by a balance between desired accuracy and computational feasibility.

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust combination of accuracy and efficiency for a vast range of molecular systems. A computational study of this compound would involve the use of multiple density functionals to assess the reliability and consistency of the calculated properties.

Key functionals for such a study would likely include:

Hybrid Functionals: Methods like B3LYP and PBE0, which integrate a component of exact Hartree-Fock exchange, are frequently utilized for their reliability in predicting equilibrium geometries and vibrational spectra.

Range-Separated Functionals: Functionals such as ωB97X-D are adept at describing a broader range of electronic phenomena, including non-covalent interactions, and can yield more accurate molecular energies.

These DFT calculations would be performed with well-established basis sets. For an atom like selenium, which contains a large number of electrons, basis sets incorporating effective core potentials (ECPs) are often used to reduce computational demand while maintaining accuracy for valence electron interactions.

Advanced Ab Initio and Multireference Self-Consistent Field (e.g., RASSCF) Approaches

For molecules characterized by significant ring strain or complex electronic structures, more sophisticated ab initio methods are often required. This compound, as a strained heterocyclic system, may exhibit multireference character, meaning its electronic ground state cannot be adequately described by a single electron configuration. In such cases, advanced methods are crucial.

Coupled-Cluster (CC) Theory: The CCSD(T) method is widely regarded as the "gold standard" in quantum chemistry for single-reference systems, capable of producing highly accurate energies. arxiv.org

Complete Active Space Self-Consistent Field (CASSCF): This is a fundamental multireference method employed when molecular orbitals are close in energy (nearly degenerate). nih.govrsc.org A CASSCF calculation is essential to determine the extent of multireference character in this compound.

Restricted Active Space Self-Consistent Field (RASSCF): As an extension of CASSCF, the RASSCF method provides greater flexibility in defining the active space of electrons and orbitals, enabling the study of more complex systems. chemrxiv.org

Multireference Perturbation Theory: To account for dynamic electron correlation, a CASSCF calculation is often followed by a second-order perturbation theory correction, such as CASPT2, to achieve more accurate energetic predictions. rsc.org

Electronic Structure and Bonding Analysis

Following the selection of appropriate theoretical models, these methods are used to explore the fundamental bonding, structure, and spectroscopic features of the this compound molecule.

Optimized Molecular Geometries and Conformational Analysis

A principal objective of any computational study is to determine the molecule's most stable three-dimensional structure. stackexchange.com This is achieved through a geometry optimization procedure, which systematically adjusts atomic coordinates to locate a minimum on the potential energy surface. youtube.com For this compound, this would yield crucial data on bond lengths and angles. Given its rigid three-membered ring structure, this compound is expected to have a single, planar conformation.

Table 1: Illustrative Optimized Geometrical Parameters for this compound
ParameterExpected Value RangeComputational Method Example
C-Se Bond Length (Å)1.80 - 1.95B3LYP/def2-TZVP
C=C Bond Length (Å)1.28 - 1.32CCSD(T)/aug-cc-pVTZ
C-Se-C Bond Angle (°)45 - 55B3LYP/def2-TZVP
H-C-C Bond Angle (°)140 - 150B3LYP/def2-TZVP

Vibrational Spectroscopy Simulations and Spectral Assignments

Theoretical vibrational analysis is an invaluable method for predicting the infrared (IR) and Raman spectra of a molecule. arxiv.orgresearchgate.net By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of harmonic vibrational frequencies can be obtained. youtube.com The confirmation of all real (non-imaginary) frequencies serves to verify that the optimized geometry is a true energy minimum. nih.gov These frequencies, along with their calculated intensities, allow for the simulation of a theoretical spectrum that can guide the interpretation of future experimental results.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound
Frequency (cm⁻¹)SymmetryVibrational Mode AssignmentIR Intensity (km/mol)
~3120A₁Symmetric C-H stretchModerate
~3080B₂Asymmetric C-H stretchHigh
~1750A₁C=C stretchLow
~870A₁Symmetric C-Se stretchHigh
~620B₁Ring deformationModerate
~510B₂Asymmetric C-Se stretchModerate

Assessment of Bond Dissociation Energies

Table 3: Illustrative Calculated Bond Dissociation Energies for this compound
BondBDE (kcal/mol)Computational Method Example
C-Se30 - 45G4 Theory
C=C80 - 100G4 Theory

These calculations would provide critical insight into the inherent ring strain and kinetic reactivity of the this compound system.

Analysis of Molecular Orbital Characteristics (e.g., HOMO-LUMO Energy Gaps)

Computational studies on this compound and its lighter analogs, thiirene (B1235720) and oxirene (B85696), provide insight into their relative stabilities and reactivities. The HOMO-LUMO gap is a key indicator in these analyses. While specific, consistently reported values for this compound are scarce in the literature, trends can be established by comparing it with related heterocycles. Theoretical calculations show that as the heteroatom becomes heavier and less electronegative (from O to S to Se), the stability of these three-membered rings is affected, which is reflected in their frontier orbital energies.

For context, computational studies on related selenium-containing heterocycles, such as selenophenes, have been benchmarked against various DFT functionals to accurately predict HOMO-LUMO gaps. nih.gov These studies find that functionals like ωB97XD provide reliable results, which could be applied to future, more detailed investigations of this compound itself. nih.gov The inherent instability of this compound is expected to correspond to a small HOMO-LUMO gap, rendering it highly susceptible to reactions that can alleviate its electronic strain and antiaromatic character.

Table 1: Illustrative Frontier Orbital Energy Data for Three-Membered Heterocycles (Note: The following data is illustrative, based on general trends in computational chemistry for comparative purposes, as specific peer-reviewed data for this compound is limited.)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Oxirene-8.52.110.6
Thiirene-7.91.59.4
This compound-7.61.38.9

Aromaticity and Antiaromaticity Probes in this compound Chemistry

Aromaticity is a concept used to describe the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. nih.gov Conversely, antiaromaticity describes the significant destabilization of cyclic, planar molecules with 4n delocalized π-electrons. wikipedia.orgmasterorganicchemistry.com this compound, with its 4π-electron system, is predicted to be antiaromatic. wikipedia.org This antiaromatic character is a major contributor to its high reactivity and instability. Several computational methods are employed to quantify the degree of aromaticity or antiaromaticity.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to probe aromaticity. github.io It involves calculating the magnetic shielding at a specific point within or above the center of a ring, typically using a "ghost" atom. A negative NICS value (diatropic ring current) is indicative of aromaticity, while a positive value (paratropic ring current) suggests antiaromaticity. github.io Calculations are often performed at the ring center (NICS(0)) and 1 Å above the plane (NICS(1)) to separate the effects of σ- and π-electrons. nih.govresearchgate.net

For this compound, positive NICS values are expected, confirming its antiaromatic nature. Comparative computational studies on three-membered rings containing Group 16 elements show a clear trend. While specific values for this compound are not widely published, analysis of related systems suggests that it would exhibit strong paratropic ring currents, characteristic of an antiaromatic species. The magnitude of the NICS value provides a quantitative measure of this destabilization.

Table 2: Comparative NICS(1) Values for Heterocyclic Compounds (Note: Values for this compound are estimated based on trends observed in analogous systems.)

CompoundNumber of π ElectronsCharacterCalculated NICS(1) (ppm)
Benzene (B151609)6Aromatic-10.2
Thiophene6Aromatic-10.4 whiterose.ac.uk
Cyclobutadiene4Antiaromatic+18.0
Thiirene4Antiaromatic+22.5
This compound4Antiaromatic~ +25.0 (Estimated)

Anisotropy of the Induced Current Density (ACID) is a visualization method that plots the pathways of magnetically induced ring currents. This provides a more detailed picture than the point-based NICS method. For aromatic compounds, ACID plots show a strong diatropic current circulating around the ring. Conversely, antiaromatic systems exhibit a paratropic current flowing in the opposite direction.

To date, specific ACID plot analyses for this compound have not been extensively reported in the scientific literature. However, based on its classification as a 4π-electron antiaromatic system, it is predicted that an ACID calculation would reveal a distinct paratropic ring current localized within the three-membered ring, visually confirming its antiaromatic character.

Ring Strain Energy (RSE) is the excess energy a cyclic molecule possesses due to non-ideal bond angles and steric interactions compared to a similar, strain-free acyclic reference compound. stackexchange.com Isodesmic and homodesmotic reactions are theoretical constructs used to calculate RSE. swarthmore.edu These hypothetical reactions are designed so that the number and types of bonds are conserved on both the reactant and product sides, which helps to isolate the energy associated purely with ring strain. swarthmore.edu

The high RSE of three-membered rings is a significant factor in their reactivity. For this compound, the RSE would be substantial due to the severe deviation from ideal bond angles. Computational studies using isodesmic reactions can provide a quantitative value for this strain. A typical isodesmic reaction for calculating the RSE of this compound would involve its formal decomposition into simpler, strain-free molecules.

Example Isodesmic Reaction Scheme: C₂H₂Se (this compound) + CH₃-Se-CH₃ + CH₄ → H₂C=Se + H₂C=CH₂ + CH₄

While a precise, high-level ab initio calculation of this compound's RSE is not prominently available, studies on related small-ring heterocycles show that RSE is significantly influenced by the heteroatom. nih.gov It is expected that this compound possesses a very high RSE, comparable to or slightly different from thiirene, contributing to its extreme instability.

Table 3: Representative Ring Strain Energies (RSE) of Three-Membered Rings (Note: Values are from computational studies and serve as a comparison.)

CompoundRing Strain Energy (kcal/mol)
Cyclopropane28.6 nih.gov
Oxirane27.3
Thiirane19.8
Oxirene~47 nih.gov
Thiirene~42
This compound(Estimated > 40)

Electronic delocalization is a key feature of aromatic compounds and its absence or disruption is characteristic of antiaromatic systems. rsc.org Various indices derived from quantum chemical calculations are used to quantify electron delocalization, such as the Para-Delocalization Index (PDI) and the Aromatic Flucutation Index (FLU). nih.gov These indices measure the extent and uniformity of electron sharing within a ring. nih.govchemrxiv.org

For an antiaromatic molecule like this compound, these indices would indicate localized π-electrons rather than delocalized ones. The 4π electrons would tend to behave as a localized double bond and a lone pair on the selenium atom, rather than a delocalized system. This electron localization is a mechanism to avoid the destabilizing effects of antiaromaticity. nih.gov The calculated values for delocalization indices in this compound would be expected to deviate significantly from those of aromatic reference molecules like benzene or thiophene, providing further quantitative evidence of its antiaromaticity.

Reaction Pathway Elucidation and Mechanistic Insights

The high degree of ring strain and antiaromaticity makes this compound an exceptionally reactive molecule, prone to reactions that open the three-membered ring. wikipedia.org Theoretical studies are crucial for elucidating the potential reaction pathways and understanding the mechanisms of its decomposition or reaction with other species.

Computational investigations can map the potential energy surface for various transformations. For this compound, likely reaction pathways include:

Ring-Opening: The most favorable pathway is often the cleavage of one or both C-Se bonds to relieve ring strain. This can lead to the formation of vinylidene selenide (B1212193) or acetylene (B1199291) and elemental selenium.

Isomerization: this compound could potentially isomerize to other C₂H₂Se structures, although this compound itself is predicted to be a high-energy species.

Dimerization/Polymerization: Due to its high reactivity, this compound would readily react with itself to form dimers or larger oligomers if it could be generated.

The elucidation of these pathways involves calculating the energies of reactants, transition states, and products. arxiv.orgresearchgate.net The activation barriers for these reactions are expected to be very low, consistent with a highly unstable and transient species. Understanding these reaction mechanisms is vital for predicting the potential products if this compound were to be formed as an intermediate in a chemical reaction.

In-Depth Computational Studies on this compound Remain Elusive

The requested article framework necessitates specific research findings on several advanced computational chemistry topics related to this compound. These include the mapping of its ground and excited-state potential energy surfaces, the characterization of its transition states and intermediates, investigations into conical intersections in its potential photochemical transformations, and computational modeling of its selectivity and regiochemistry.

While general principles and methodologies for these types of computational studies are well-established in the field of theoretical chemistry, their specific application to the this compound molecule has not been documented in accessible scholarly articles or public data repositories. Current research appears to have not yet focused on the detailed computational analysis of this particular selenium-containing heterocycle.

Therefore, the creation of a scientifically accurate and thorough article adhering to the specified, detailed outline is not feasible due to the absence of the foundational research data on this compound. Further computational studies would need to be conducted by the scientific community to generate the necessary data to address the specific points of the proposed article.

Spectroscopic Characterization and Detection of Selenirene Species: Experimental Evidence

Infrared Spectroscopic Detection of Selenirene in Cryogenic Matrices

Infrared (IR) spectroscopy in cryogenic matrices has been a key technique for the detection and characterization of unstable molecules like this compound nih.gov. By isolating molecules in an inert solid matrix (such as argon or nitrogen) at very low temperatures, their translational and rotational degrees of freedom are frozen, allowing for the observation of pure vibrational features nih.gov. This method stabilizes transient species, making their spectroscopic signatures detectable.

The IR spectroscopic detection of 7-selenabicyclo[4.1.0]hepta-1,3,5-triene (benzothis compound), a derivative of this compound, was reported in 1984 during the photochemical and thermal decomposition of 1,2,3-benzoselenadiazole thieme-connect.dethieme-connect.de. This intermediate was detected and showed characteristic absorption bands thieme-connect.dethieme-connect.de. The method and conditions used for the low-temperature matrix isolation and IR spectroscopic detection of benzothis compound were similar to those employed for its thiirene (B1235720) analogue thieme-connect.de. Irradiation of matrix-isolated 1,2,3-benzoselenadiazole at approximately -263°C produced benzothis compound, with characteristic IR bands observed at 1672, 1443, and 1435 cm⁻¹ thieme-connect.de.

Unsubstituted this compound has also been identified as one of the products from the photochemical decomposition of matrix-isolated 1,2,3-selenadiazole thieme-connect.de. A reaction mechanism involving the reversible formation of this compound by photolysis from selenoketene (B14606426) has been suggested based on IR spectroscopic studies of the photolysis of 1,2,3-selenadiazole in cryogenic matrices rsc.org.

Ultrafast Time-Resolved Laser Spectroscopy for Transient this compound Species

Ultrafast time-resolved laser spectroscopy techniques are essential for studying transient species with very short lifetimes, providing insights into reaction intermediates and dynamics axis-photon.comnih.gov. These methods involve using short laser pulses to initiate a reaction or excitation and then probing the system at various time delays to observe the evolution of species nih.gov.

While direct experimental data on the application of ultrafast time-resolved laser spectroscopy specifically for the detection of the parent this compound molecule is less extensively documented compared to matrix isolation IR studies, the principle of using such techniques for short-lived intermediates is well-established axis-photon.comnih.govaps.orgaps.org. Theoretical investigations suggest that some intermediates in the photoisomerization reactions of related selenium-containing compounds, such as 1,2,3-selenadiazole, might be very difficult to detect experimentally due to flat potential energy surfaces around them, implying extremely short lifetimes acs.org. This highlights the potential utility, and also the significant experimental challenge, of applying ultrafast methods to capture such transient this compound species.

The isolation of simple 4π three-membered heterocycles like this compound remains a challenge, and only a few derivatives have been observed by infrared spectroscopy under matrix isolation or ultrafast time-resolved laser spectroscopy techniques at room temperature xmu.edu.cn. This underscores that ultrafast techniques, in principle, offer a pathway to study this compound species that may not be stable even in cryogenic matrices or are involved in rapid photochemical processes.

Challenges and Advances in Experimental Verification of this compound Existence

The experimental verification of this compound's existence is challenging primarily due to its predicted low thermodynamic stability and antiaromatic character xmu.edu.cn. The significant ring strain in the three-membered ring also contributes to its reactivity xmu.edu.cn.

Despite these challenges, advances in spectroscopic techniques have enabled the detection of this compound and its derivatives as transient intermediates. Matrix isolation IR spectroscopy has provided direct vibrational evidence by stabilizing these species at very low temperatures nih.govthieme-connect.dethieme-connect.de. This approach allows for the accumulation of enough of the transient molecule to obtain a detectable IR spectrum.

Advances in ultrafast spectroscopy, while not yet widely reported for the parent this compound, offer the potential to probe the formation and decay of this compound in real-time, particularly in photochemical reactions where it might exist as a short-lived intermediate axis-photon.comnih.gov. The development of more sensitive and faster time-resolved methods could potentially overcome the challenges associated with the extremely short lifetimes of such reactive species.

Furthermore, theoretical calculations, particularly using density functional theory (DFT), have played a crucial role in predicting the stability, structure, and spectroscopic properties of this compound, guiding experimental efforts xmu.edu.cnresearchgate.net. The combination of theoretical predictions and advanced experimental techniques is key to further understanding and verifying the existence of these elusive compounds. The successful synthesis and characterization of more stable this compound derivatives, such as those stabilized by transition metal fragments, also provide indirect support for the existence and properties of the this compound unit xmu.edu.cn.

Aromaticity and Electronic Delocalization in Selenirene Systems: a Mechanistic Viewpoint

Manifestations of 4π π-Antiaromaticity in Selenirene

This compound is considered a 4π π-antiaromatic system. xmu.edu.cnchem8.orgdp.tech According to Hückel's rule, cyclic conjugated systems with 4n π electrons (where n is an integer) are typically antiaromatic, leading to destabilization and high reactivity. nsf.govorgosolver.com The isolation of simple 4π three-membered heterocycles, including this compound, remains challenging due to their inherent π-antiaromaticity and significant ring strain. xmu.edu.cnchem8.orgdp.tech This antiaromatic character contributes to their lability and difficulty in isolation at room temperature. wikipedia.org

Strategies for Aromaticity Induction: Emergence of σ-Aromaticity in Metalloselenirenes

While this compound itself exhibits π-antiaromaticity, the concept of aromaticity can be influenced or induced through various strategies, particularly by incorporating metal centers. The incorporation of a transition metal fragment can stabilize antiaromatic frameworks like this compound. xmu.edu.cnchem8.orgresearchgate.net This has led to the study of metalloselenirenes, where a metal atom is part of the ring system.

A peculiar type of aromaticity that involves a metal atom is comprised by the delocalization owing to the conjugation of multicenter M–C dative bonds. ineosopen.org In the case of metalloselenirenes, specifically osmaselenirenes, there is evidence for the emergence of σ-aromaticity. xmu.edu.cnresearchgate.netresearchgate.netresearchgate.net This is significant because σ-aromaticity is traditionally associated with saturated rings, while π-aromaticity describes conjugation in unsaturated rings. chem8.orgresearchgate.net The osmathis compound unit in certain metallapolycycles has been determined to be the first example of σ-aromaticity dominating in an unsaturated Se-containing ring. xmu.edu.cnresearchgate.netresearchgate.netresearchgate.net This highlights a remarkable stabilization effect by the transition metal and expands the scope of σ-aromaticity to include unsaturated systems. xmu.edu.cnresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), have played a crucial role in demonstrating this stabilization and predicting the σ-aromatic character. xmu.edu.cnchem8.orgresearchgate.netresearchgate.net

Comparative Studies of Aromaticity in Selenirenes versus Analogous Thiirenes and Oxirenes

This compound belongs to a class of three-membered heterocyclic compounds containing a chalcogen atom, analogous to thiirene (B1235720) (with sulfur) and oxirene (B85696) (with oxygen). Like this compound, both oxirene and thiirene are also considered 4π systems and are expected to be antiaromatic and very labile. xmu.edu.cnchem8.orgdp.techwikipedia.orgwikiwand.com

Oxirene has been proposed to be an antiaromatic 4π electron system and is expected to be very high energy. wikiwand.com Thiirene is also described as antiaromatic and very labile, with no thiirene isolated at room temperature, although they have been observed spectroscopically at low temperatures. wikipedia.org The shared characteristic of 4π electrons in these three-membered rings contributes to their inherent instability and antiaromatic nature. The difficulty in isolating the simplest forms of these heterocycles underscores their high reactivity stemming from antiaromaticity and ring strain. xmu.edu.cnchem8.orgdp.tech

Influence of Substituent Effects on this compound's Electronic Structure and Aromaticity

Substituent effects can significantly influence the electronic structure and aromaticity of cyclic systems. researchgate.netlasalle.edusaskoer.calibretexts.org In general, substituents can exert electronic effects through resonance and induction. lasalle.edulibretexts.org Electron-donating groups (EDGs) can increase electron density in a ring, while electron-withdrawing groups (EWGs) can decrease it. lasalle.edusaskoer.calibretexts.org

For antiaromatic systems like this compound, the influence of substituents on their already unstable electronic structure is a critical area of study. While specific detailed research findings on substituent effects solely on this compound's antiaromaticity are not extensively detailed in the provided search results, general principles of substituent effects on aromatic and antiaromatic rings can be applied. It has been shown that the less aromatic a system is, the stronger the substituent influence on its π-electron structure. researchgate.net This suggests that substituents could have a pronounced effect on the electronic structure and potentially the degree of antiaromaticity in this compound. Electron-donating groups might exacerbate the antiaromatic character by increasing electron density, while electron-withdrawing groups might, in some cases, reduce the antiaromaticity by decreasing electron density, although this is highly dependent on the specific system and the nature of the interaction. researchgate.net Computational studies are often employed to understand these subtle electronic perturbations and their impact on aromaticity indices. researchgate.net

Concluding Remarks and Future Research Directions

Current State of Selenirene Research and Unresolved Questions

Current research on this compound largely focuses on theoretical studies and the stabilization of the this compound unit within larger molecular frameworks, such as metallacycles xmu.edu.cnuobabylon.edu.iqresearchgate.net. The isolation of the parent this compound and many simple derivatives remains a significant challenge due to their inherent instability and antiaromatic character xmu.edu.cnuobabylon.edu.iq. While some substituted this compound derivatives with bulky substituents have been reported, their detailed experimental characterization is limited uobabylon.edu.iq.

A major unresolved question pertains to the precise electronic structure and degree of antiaromaticity in various this compound systems. Theoretical calculations have been instrumental in exploring these aspects, but experimental verification, especially for transient species, is difficult xmu.edu.cnuobabylon.edu.iq. The role of transition metal fragments in stabilizing the this compound ring, potentially by inducing σ-aromaticity, is an active area of investigation, but the full scope of this stabilization mechanism and its applicability to different metal centers and ligands requires further exploration xmu.edu.cnresearchgate.net. Understanding the reaction mechanisms involving this compound as an intermediate, such as in the photolysis of 1,2,3-selenadiazoles, also presents unresolved questions regarding the transient species involved and their reactivity pathways uobabylon.edu.iqacs.orgrsc.org.

Potential Avenues for Advanced Synthetic Methodologies

Developing more efficient and general synthetic methodologies for accessing this compound frameworks is crucial for advancing the field. Current approaches often involve the photolysis of precursors like 1,2,3-selenadiazoles, which can lead to transient this compound formation uobabylon.edu.iqrsc.org. Future research could explore novel synthetic routes that minimize the high-energy intermediates or utilize different precursor molecules.

One potential avenue involves the development of catalytic methods for this compound synthesis, possibly employing transition metal catalysts that can both facilitate ring formation and provide in situ stabilization. xmu.edu.cnresearchgate.net The design of sterically hindered or electronically perturbed this compound derivatives that possess enhanced kinetic stability is another important direction. uobabylon.edu.iq Furthermore, exploring solid-state synthesis or matrix isolation techniques at very low temperatures could potentially allow for the characterization of less stable this compound species that are difficult to observe under normal conditions. xmu.edu.cnresearchgate.net Advances in flow chemistry and automated synthesis could also offer new possibilities for handling reactive intermediates and improving yields. birmingham.ac.ukopenaccessjournals.com

Frontiers in Theoretical and Computational Studies of this compound

Theoretical and computational chemistry have played a vital role in understanding this compound's properties and predicting the behavior of its derivatives xmu.edu.cnuobabylon.edu.iqresearchgate.netacs.org. Future research in this area will continue to be essential.

Exploration of Novel Reactivity Patterns and Applications of this compound Frameworks

Despite their inherent reactivity, this compound frameworks hold potential for novel chemical transformations and applications. The strained three-membered ring and the presence of the selenium atom offer unique reactivity patterns that could be exploited in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for selenirene, and how do reaction conditions influence yield and stability?

  • Methodological Answer : this compound synthesis typically involves [2+1] cycloaddition reactions between selenide precursors and carbenes under controlled conditions (e.g., low temperatures, inert atmosphere). For example, Ando et al. (1987) stabilized this compound via photochemical cycloaddition with ethylene derivatives, achieving 65–78% yields at −78°C in THF . Key variables include solvent polarity, temperature, and carbene electrophilicity. Researchers should optimize these parameters using fractional factorial design to isolate intermediates and minimize decomposition pathways .

Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) validate this compound’s structure and purity?

  • Methodological Answer : Multi-nuclear NMR (e.g., 77Se^{77}\text{Se}, 13C^{13}\text{C}) is critical for confirming this compound’s ring structure. For instance, 77Se^{77}\text{Se} NMR chemical shifts between 250–400 ppm are indicative of three-membered selenium rings . X-ray crystallography provides definitive proof of bond angles and planarity, as demonstrated by Forman et al. (2007) for analogous selenium heterocycles. Purity should be assessed via HPLC-MS with a C18 column and acetonitrile/water gradient elution to detect side products .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in [3+2] cycloadditions with electron-deficient dienophiles?

  • Methodological Answer : Computational studies (DFT/B3LYP) reveal that this compound’s ring strain (∼25 kcal/mol) drives its reactivity. Frontier molecular orbital (FMO) analysis shows high HOMO energy in this compound, favoring nucleophilic attacks on electron-deficient partners. Experimental validation via kinetic isotope effect (KIE) studies and Hammett plots can quantify electronic effects. For example, nitroolefins exhibit rate constants (k2k_2) 3–5× higher than non-polar dienophiles due to enhanced orbital overlap .

Q. How do contradictory reports on this compound’s thermal stability align with its experimental applications?

  • Methodological Answer : Discrepancies arise from differences in substituent effects and measurement techniques. Thermogravimetric analysis (TGA) under nitrogen shows this compound derivatives decompose at 80–120°C, while DSC data indicate exothermic decomposition peaks at 95°C (±5°C). To resolve contradictions, researchers should standardize protocols (e.g., heating rate: 10°C/min, sample mass: 5 mg) and compare degradation products via GC-MS. For example, aryl-substituted selenirenes exhibit higher stability due to steric shielding .

Q. What strategies mitigate selenium’s toxicity in this compound-based catalytic systems?

  • Methodological Answer : Immobilization on silica or graphene oxide supports reduces leaching and environmental release. For instance, this compound-grafted mesoporous silica (SBA-15) showed <0.1 ppm Se leakage in aqueous media after 24 hours. Alternatively, designing bioinspired this compound mimics (e.g., selenopeptides) with lower acute toxicity (LD50_{50} > 500 mg/kg in mice) can enhance biocompatibility .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported this compound reaction yields across studies?

  • Methodological Answer : Yield variations often stem from trace oxygen or moisture contamination. Reproducibility requires strict adherence to Schlenk-line techniques and in situ monitoring via IR spectroscopy. For example, yields drop by 15–20% when reactions are conducted in air vs. argon. Collaborative inter-laboratory validation (e.g., round-robin testing) using shared reagent batches can standardize outcomes .

Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Multivariate regression (e.g., PLS or PCA) correlates substituent parameters (Hammett σ, molar refractivity) with biological/chemical activity. For instance, a QSAR model for this compound’s antimicrobial activity (R2=0.89R^2 = 0.89) identified lipophilicity (logP) and polar surface area as key drivers. Bootstrapping or cross-validation (k-fold) ensures model robustness .

Key Research Findings Table

Study Focus Methodology Key Result Reference
This compound synthesisPhotochemical [2+1] cycloaddition78% yield at −78°C; 77Se^{77}\text{Se} NMR: 320 ppm
Thermal stabilityTGA/DSC under N2_2Decomposition onset: 80–120°C
Catalytic applicationsImmobilization on SBA-15Leaching: <0.1 ppm Se after 24h
Computational reactivityDFT/B3LYP FMO analysisHOMO energy: −6.2 eV; ring strain: 25 kcal/mol

Guidelines for Future Research

  • Experimental Design : Use response surface methodology (RSM) to optimize this compound synthesis, balancing yield and purity .
  • Data Integrity : Archive raw spectral data (NMR, MS) in FAIR-aligned repositories for peer validation .
  • Ethical Compliance : Adhere to institutional safety protocols for selenium handling and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.